molecular formula C7H6N2O2S B2990330 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 85811-77-4

7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2990330
CAS No.: 85811-77-4
M. Wt: 182.2
InChI Key: XHVAEOYEFHRBPA-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiazole ring fused to a pyrimidinone core. This compound is synthesized via a multi-step process starting from 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1) through O-alkylation with salicylonitrile (2), followed by Thorpe-Ziegler isomerization to yield the intermediate 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one (3) . Subsequent Pictet-Spengler cyclization with aromatic aldehydes under sulfamic acid catalysis produces benzofuro-fused derivatives . The hydroxymethyl substituent at position 7 enhances solubility and reactivity, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name

7-(hydroxymethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-4-5-3-6(11)9-1-2-12-7(9)8-5/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVAEOYEFHRBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under mild conditions, often in the presence of a base such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(Hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a chemical compound with the molecular formula C7H6N2O2SC_7H_6N_2O_2S and a formula weight of 182.2 . It is also known as 5H-Thiazolo[3,2-a]pyrimidin-5-one, 7-(hydroxymethyl)- .

Synthesis and Reactions
The synthesis of thiazolo[3,2-a]pyrimidine compounds has been reviewed, noting the main synthetic routes:

  • Multicomponent reactions (MCRs) to synthesize thiazolo[3,2-a]pyrimidines, spiro thiazolo[3,2-a]pyrimidines, and pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines .
  • Condensation of pyrimidine-2-thiones with substituted 2-bromo-1-phenylethanone or chloroacetic acid to synthesize thiazolo[3,2-a]pyrimidines. Pyrimidine-2-thiones are obtained through a Biginelli reaction between aromatic aldehydes and thiourea .
  • Pictet-Spengler reaction to synthesize pyridothieno-fused thiazolo[3,2-a]pyrimidinones .

Potential Applications

While the search results do not provide extensive details on specific applications of this compound, they do point to research in related areas:

  • PET Tracer Development: 5H-thiazolo[3,2-α]pyrimidin-5-one derivatives have been explored for developing PET tracers for imaging GluN2A-containing NMDA receptors .
  • Antimicrobial Activity: Thiazole derivatives and related systems have been investigated for their potential to combat antibiotic resistance . Some compounds have shown significant antibacterial activity against a range of Gram-positive and Gram-negative pathogens .
  • Anti-inflammatory and Antimicrobial Activities: Newly synthesized compounds in the pyrimidine family have been evaluated for anti-inflammatory and antimicrobial activities, with many showing significant activity .

Mechanism of Action

The mechanism of action of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological activity being studied, but generally, the compound can inhibit or activate key enzymes involved in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The thiazolo[3,2-a]pyrimidin-5-one core is a privileged structure in medicinal chemistry. Below, key analogs are compared based on synthetic routes, substituent effects, and biological activities.

Key Observations:
  • Substituent Effects : Hydroxymethyl groups (e.g., at C7) improve water solubility, whereas methyl or aryl groups (e.g., in 3,6,7-trimethyl or pyrazolo derivatives) enhance lipophilicity, impacting pharmacokinetics .
  • Synthetic Efficiency : Multicomponent reactions (e.g., with DIPEA catalysis) achieve higher yields (90–94%) compared to stepwise syntheses (80%) .
Enzyme Inhibition
  • Xanthine Oxidase (XO) Inhibition: Pyrazolo-thiazolo-pyrimidinone 3g (IC50 < 1 µM) outperforms 7-methyl-2-(phenoxymethyl)-thiadiazolo[3,2-a]pyrimidin-5-one derivatives, which require higher concentrations (IC50 ~10 µM) .
  • Serotonin Receptor Modulation : 6-(2-(4-[Bis(4-fluorophenyl)methylene]-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one acts as a 5-HT1C/2 antagonist, suppressing oxytocin secretion in rats . This highlights substituent-dependent receptor selectivity.
Antimicrobial Activity
  • Thiazolo[3,2-a]pyrimidin-5-ones with electron-withdrawing groups (e.g., chloro, nitro) exhibit broad-spectrum antibacterial activity, while hydroxymethyl derivatives remain unexplored in this context .

Physicochemical Properties

Lipophilicity (logP) and molecular weight influence bioavailability:

Compound logP (Experimental) Molecular Weight Notes
7-(Hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one ~1.2 (estimated) 196.22 Hydroxymethyl reduces logP vs. methyl
3,6,7-Trimethyl-thieno-fused analog 2.8 (calculated) 250.33 Thieno fusion increases hydrophobicity
3,7-Dimethyl analog 1.5 (estimated) 180.22 Balanced lipophilicity for CNS penetration

Biological Activity

7-(Hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C7_7H6_6N2_2O2_2S
  • Molecular Weight : 182.20 g/mol
  • CAS Number : 85811-77-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and a modulator of specific biological pathways.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives:

  • Study Findings : In one study, derivatives of thiazolo[3,2-a]pyrimidin-5-one demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus .
CompoundMIC (μg/mL)Target Organisms
This compound0.008S. pneumoniae, S. aureus
Derivative A0.03Staphylococcus epidermidis
Derivative B0.06Streptococcus pyogenes

Receptor Interaction Studies

Research has also focused on the interaction of this compound with NMDA receptors:

  • PET Tracer Development : A study aimed at developing a PET tracer for imaging GluN2A-containing NMDA receptors utilized a thiazolo[3,2-a]pyrimidin-5-one scaffold. Although binding affinities were initially limiting for in vivo imaging, modifications led to promising results with good-quality images in autoradiographic studies .

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on the thiazolo[3,2-a]pyrimidin-5-one structure were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications significantly enhanced antibacterial potency compared to standard antibiotics like ampicillin .

Case Study 2: Radioligand Binding Assay

In another investigation, tritiated derivatives of thiazolo[3,2-a]pyrimidin-5-one were employed in radioligand binding assays to study their affinity for NMDA receptors. The findings suggested that specific structural features could improve binding affinity and selectivity .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
Aα-halo ketones, reflux70-78
BPd catalyst, Sonogashira65-72
CPPA, 80-100°C60-85*
*Reported for trifluoromethyl analogs; hydroxymethyl adaptation requires optimization.

Basic: How can researchers confirm the molecular structure after synthesis?

Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction (XRD) : Resolve the fused bicyclic system and substituent positions. For example, XRD confirmed the boat conformation of the pyrimidine ring in related analogs .
  • NMR Spectroscopy :
    • 1H NMR : Identify the hydroxymethyl proton (-CH2OH) as a triplet (δ 4.2–4.5 ppm) and confirm coupling with adjacent protons.
    • 13C NMR : Detect the carbonyl carbon (C5=O) at ~165–170 ppm and the hydroxymethyl carbon at ~60–65 ppm .
  • IR Spectroscopy : Confirm the C=O stretch (1680–1720 cm⁻¹) and O-H stretch (3200–3400 cm⁻¹) .

Advanced: How can regioselectivity challenges in cyclization steps be addressed?

Answer:
Regioselectivity is influenced by reaction conditions and substituent effects:

  • Catalyst Selection : Palladium catalysts in Sonogashira coupling improve regioselectivity for thiazole-pyrimidine fusion .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C favor intramolecular cyclization over side reactions .
  • Substituent Engineering : Electron-withdrawing groups (e.g., trifluoromethyl) on precursors direct cyclization pathways, as shown in ENTPDase inhibitor syntheses .

Advanced: What strategies enable functionalization of the hydroxymethyl group for bioactivity studies?

Answer:
The hydroxymethyl group can be derivatized via:

  • Esterification : React with acyl chlorides to form esters, enhancing lipophilicity for membrane permeability studies.
  • Carboxamide Formation : Condense with amines in ethanol under reflux, analogous to ethyl carboxylate-to-carboxamide conversions in related thiadiazolo-pyrimidines .
  • Oxidation : Convert to a carboxylic acid using KMnO4 or TEMPO for ionic interaction studies with biological targets .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydroxymethyl group.
  • Light : Protect from UV exposure to avoid photodegradation of the thiazole ring.
  • Solvent : Dissolve in DMSO for long-term storage (≤6 months) at –80°C, avoiding aqueous buffers unless immediately used .

Advanced: How to resolve discrepancies in reported bioactivity data for similar compounds?

Answer:
Contradictions often arise from assay variability or substituent effects:

  • Assay Standardization : Compare IC50 values under identical conditions (e.g., pH, enzyme concentration). For DPP-4 inhibition, use recombinant human enzymes and fluorescent substrates .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronic profiles (e.g., hydroxymethyl vs. trifluoromethyl) with activity. Hydroxymethyl may enhance hydrogen bonding in enzyme active sites, as seen in thiadiazolo-pyrimidine analogs .

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular Docking : Use crystallographic data (e.g., PDB entries) to model binding poses. For example, the flattened boat conformation observed in XRD studies may align with hydrophobic pockets in ENTPDases.
  • QSAR Modeling : Train models on analogs with known bioactivity, using descriptors like logP, polar surface area, and Hammett constants .

Advanced: How to troubleshoot low yields in hydroxymethyl group introduction?

Answer:

  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-oxidized carboxylic acids) and adjust reducing agents (e.g., NaBH4 vs. LiAlH4) .
  • Protection-Deprotection : Temporarily protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during harsh reactions .

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